2-(Trimethoxysilylethyl)pyridine
Overview
Description
2-(Trimethoxysilylethyl)pyridine is a chemical compound with the formula C10H17NO3Si . It is a liquid substance that is used as a chemical intermediate . It belongs to the organomethoxysilane chemical family .
Molecular Structure Analysis
The molecular structure of 2-(Trimethoxysilylethyl)pyridine consists of a pyridine ring with a trimethoxysilylethyl group attached . The molecular weight is 227.33 g/mol .Chemical Reactions Analysis
Pyridine derivatives, including 2-(Trimethoxysilylethyl)pyridine, are involved in various chemical reactions. For instance, they can undergo reduction-oxidation mechanisms .Physical And Chemical Properties Analysis
2-(Trimethoxysilylethyl)pyridine is a liquid with a boiling point of 105°C at 0.3 mmHg and a density of 1.06 g/mL . Its flash point is greater than 110°C, and it has a refractive index of 1.4755 at 20°C .Scientific Research Applications
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Scientific Field: Pharmacology
- Application : Pyridine derivatives are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application : The synthesis of pyrimidines involves numerous methods . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
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Scientific Field: Organic Chemistry
- Application : Magnetically recoverable nano-catalysts have been employed as catalysts in chemical reactions for the preparation of pyridine derivatives .
- Methods of Application : The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
- Results or Outcomes : The high surface area, simple preparation, and modification are among the major advantages of magnetically recoverable nano-catalysts .
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Scientific Field: Medicinal Chemistry
- Application : Pyridine derivatives have been synthesized and evaluated for their cytotoxic activity against breast cancer cell lines .
- Methods of Application : The synthesis involved a three-component reaction between acetophenones, ammonium acetate, and 4-methyl or 2-methylpyridine in the presence of iodine in DMSO .
- Results or Outcomes : Most of the synthesized compounds showed remarkable cytotoxicity, comparable to the standard drug etoposide .
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Scientific Field: Biochemistry
- Application : Pyridine and its reduced form (piperidine) are the most common nitrogen heterocycles in FDA-approved drugs .
- Methods of Application : The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization .
- Results or Outcomes : Despite its importance, direct and selective functionalization of pyridine remains scarce due to its electron-poor nature and nitrogen coordination power .
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Scientific Field: Medicinal Chemistry
- Application : Some complexes of pyridine showed superoxide dismutase activity .
- Methods of Application : One of the copper complex based nicotinic acid with 2-hydroxypyridine showed inhibitory concentration of 49.07 mM .
- Results or Outcomes : These complexes showed superoxide dismutase activity in the range of 49.07–130.23 mM .
Safety And Hazards
properties
IUPAC Name |
trimethoxy(2-pyridin-2-ylethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)9-7-10-6-4-5-8-11-10/h4-6,8H,7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZMLSWFBPLMEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=CC=N1)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375188 | |
Record name | 2-(Trimethoxysilylethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethoxysilylethyl)pyridine | |
CAS RN |
27326-65-4 | |
Record name | 2-(Trimethoxysilylethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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